N-(4-methoxybenzyl)-4-methylbenzenesulfonamide N-(4-methoxybenzyl)-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 54879-64-0
VCID: VC21437666
InChI: InChI=1S/C15H17NO3S/c1-12-3-9-15(10-4-12)20(17,18)16-11-13-5-7-14(19-2)8-6-13/h3-10,16H,11H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC
Molecular Formula: C15H17NO3S
Molecular Weight: 291.4g/mol

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide

CAS No.: 54879-64-0

Cat. No.: VC21437666

Molecular Formula: C15H17NO3S

Molecular Weight: 291.4g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide - 54879-64-0

Specification

CAS No. 54879-64-0
Molecular Formula C15H17NO3S
Molecular Weight 291.4g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C15H17NO3S/c1-12-3-9-15(10-4-12)20(17,18)16-11-13-5-7-14(19-2)8-6-13/h3-10,16H,11H2,1-2H3
Standard InChI Key GYYMAJFNINSNPO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC

Introduction

Chemical Structure and Physical Properties

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide, with the molecular formula C15H17NO3S, is a sulfonamide compound containing both a tosyl (4-methylbenzenesulfonyl) group and a 4-methoxybenzyl moiety connected through a nitrogen atom. The compound possesses several notable physical and chemical characteristics that contribute to its utility in organic synthesis and other applications.

Structural Features

The compound consists of two aromatic rings: a 4-methylbenzene ring attached to the sulfonamide group and a 4-methoxybenzene ring connected via a methylene bridge to the nitrogen atom of the sulfonamide. This structure can be represented as Ar-SO2-N(R)-CH2-Ar', where Ar is the 4-methylphenyl group, R could be a methyl group in certain derivatives, and Ar' is the 4-methoxyphenyl group.

Physical Properties

The physical properties of N-(4-methoxybenzyl)-4-methylbenzenesulfonamide are summarized in the following table:

PropertyValue
Molecular FormulaC15H17NO3S
Molecular Weight291.37 g/mol
CAS Number915916-89-1 or 54879-64-0
AppearanceCrystalline solid (inferred)
SolubilitySoluble in organic solvents such as DMSO and ethyl acetate

Synthetic Methodologies

Various synthetic approaches have been developed for the preparation of N-(4-methoxybenzyl)-4-methylbenzenesulfonamide, with N-alkylation being the predominant method. The synthesis typically involves the reaction of 4-methylbenzenesulfonamide with 4-methoxybenzyl chloride (PMBCl) under basic conditions.

N-Alkylation Using Sodium tert-Butoxide

One well-documented synthetic route involves the use of sodium tert-butoxide in dimethyl sulfoxide (DMSO):

  • A mixture of the sulfonamide (1.0 mmol), sodium tert-butoxide (1.2 mmol), and 4-methoxybenzyl chloride (PMBCl) (1.1 mmol) is prepared in DMSO (2.0 mL).

  • The resulting mixture is stirred at room temperature for approximately 3 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The organic layer is dried over Na2SO4, filtered, and concentrated under vacuum.

  • The residue is purified by silica gel flash column chromatography or Medium Pressure Liquid Chromatography (MPLC) using n-hexane/ethyl acetate as the eluent .

This particular synthetic approach has been reported to yield N-(4-methoxybenzyl)-4-methylbenzenesulfonamide with approximately 84% efficiency .

Alternative Synthetic Approaches

Recent research has explored catalytic methods for the synthesis of N-alkylated sulfonamides, including compounds structurally related to N-(4-methoxybenzyl)-4-methylbenzenesulfonamide. For instance, investigations into the use of self-supported mesoporous CuMn2O4 as a catalyst for N-alkylation reactions have shown promising results for the synthesis of structurally similar compounds such as 4-methyl-N-(4-methylbenzyl)-benzenesulfonamide .

The reaction conditions for such catalytic approaches typically involve:

  • A substrate mixture containing the sulfonamide and an appropriate alcohol

  • A heterogeneous catalyst system (e.g., mesoporous CuMn2O4)

  • Appropriate reaction temperature and time parameters

  • Subsequent purification steps similar to those used in the sodium tert-butoxide method

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of N-(4-methoxybenzyl)-4-methylbenzenesulfonamide. While comprehensive spectroscopic data for this specific compound is limited in the provided sources, related sulfonamide derivatives have been characterized using various techniques.

Mass Spectrometry

Mass spectrometry would typically be used to confirm the molecular weight and fragmentation pattern of N-(4-methoxybenzyl)-4-methylbenzenesulfonamide. The molecular ion peak would be expected at m/z 291, corresponding to the calculated molecular weight of 291.37 .

Applications in Organic Synthesis

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide and related compounds have found various applications in organic synthesis, particularly as protected intermediates in complex molecule synthesis. The 4-methoxybenzyl (PMB) group is widely utilized as a protecting group for amines and can be selectively removed under specific conditions.

Protecting Group Chemistry

The 4-methoxybenzyl group in N-(4-methoxybenzyl)-4-methylbenzenesulfonamide serves as a protecting group for the sulfonamide nitrogen, allowing for selective transformations elsewhere in molecules during multistep organic syntheses. This protection strategy is particularly valuable in the synthesis of:

  • Complex natural products

  • Pharmaceutically active compounds

  • Peptide derivatives

  • Heterocyclic compounds

The PMB group can be selectively cleaved using various methods, including:

  • Oxidative conditions (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ)

  • Acidic conditions (e.g., trifluoroacetic acid)

  • Hydrogenolysis under specific catalytic conditions

Related Compounds and Structural Analogues

Several structural analogues of N-(4-methoxybenzyl)-4-methylbenzenesulfonamide have been reported in the literature, each with distinct properties and potential applications.

N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

N-(4-methoxyphenyl)-4-methylbenzenesulfonamide (C14H15NO3S), a closely related compound, has been structurally characterized through crystallographic studies. The crystal structure reveals a dihedral angle of 59.39° between the aromatic rings and a C-S-N-C torsion angle of -71.4°. This compound forms a supramolecular chain through N-H···O hydrogen bonds along the b-axis, which may contribute to its potential biological activity as a sulfonamide .

Other Benzenesulfonamide Derivatives

The Sigma-Aldrich catalog lists several related compounds, including:

  • N-(4-chlorobenzyl)-4-methylbenzenesulfonamide (C14H14ClNO2S, CAS: 10504-98-0)

  • N-(4-chlorophenyl)-4-methylbenzenesulfonamide (C13H12ClNO2S, CAS: 2903-34-6)

  • N-(4-(dimethylamino)phenyl)-4-methylbenzenesulfonamide (C15H18N2O2S, CAS: 19766-55-3)

These compounds share the core benzenesulfonamide structure but differ in the substituents on the aromatic rings, resulting in varying physical properties and potential applications.

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